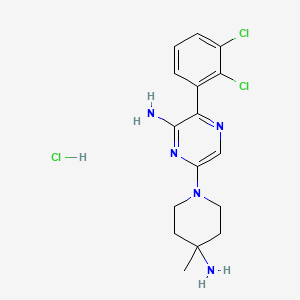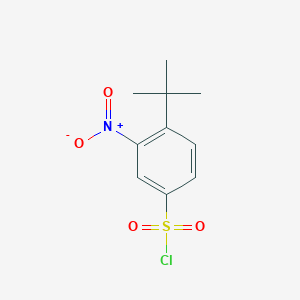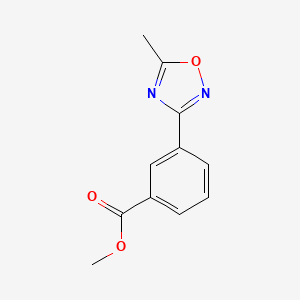
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, making it a promising candidate for drug development.
Mécanisme D'action
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide works by binding to the active site of its target enzyme or protein, inhibiting its activity. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide inhibits the activity of CFTR by binding to its nucleotide-binding domains, preventing the transport of chloride ions across the cell membrane. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide also inhibits the activity of the proteasome by binding to its active site, preventing the degradation of proteins within the cell.
Biochemical and physiological effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been found to have a range of biochemical and physiological effects. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been shown to increase the levels of intracellular calcium in cells, which can have a range of downstream effects. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has a number of advantages for lab experiments, including its small size and high potency. However, it can also be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide. For example, further studies could investigate its potential as an anti-cancer agent, or its effectiveness in treating other diseases such as cystic fibrosis. Additionally, researchers could explore ways to improve the solubility and toxicity profile of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, making it more suitable for use in a wider range of experiments. Finally, studies could investigate the potential of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide as a tool for understanding the mechanisms of various enzymes and proteins, which could have implications for drug development in a range of fields.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide involves a multi-step process that includes the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide.
Applications De Recherche Scientifique
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), the proteasome, and the mitogen-activated protein kinase (MAPK) pathway. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been shown to have potential as an anti-cancer agent.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9-4-5-10(11(14)6-9)12(17)16-13(2,7-15)8-18-3/h4-6H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDPOXKHIYOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)(COC)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2845338.png)
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)





![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)

![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)